N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of trifluoromethyl groups and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline typically involves multiple steps, including:
Formation of the benzylamine intermediate: This can be achieved through the reaction of 4-amino-2-(trifluoromethyl)benzyl chloride with an appropriate amine.
Introduction of the piperazine moiety: This step involves the reaction of the benzylamine intermediate with 4-methylpiperazine under suitable conditions, such as in the presence of a base like triethylamine.
Final coupling: The final product is obtained by coupling the intermediate with 3-(trifluoromethyl)aniline under conditions that may include the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the trifluoromethyl groups, potentially converting them to methyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield nitroso derivatives, while substitution could introduce nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving amine and piperazine functionalities.
Medicine: Investigation of its potential as a pharmaceutical agent, particularly in the treatment of diseases where trifluoromethyl groups are known to enhance biological activity.
Industry: Use in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The trifluoromethyl groups could enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-(trifluoromethyl)benzyl)-4-(methylpiperazin-1-yl)aniline
- N-(4-Amino-2-(trifluoromethyl)benzyl)-4-(piperazin-1-yl)methyl-3-(trifluoromethyl)aniline
Uniqueness
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is unique due to the presence of multiple trifluoromethyl groups and a piperazine ring, which can significantly influence its chemical and biological properties. These features may enhance its stability, lipophilicity, and ability to interact with biological targets compared to similar compounds.
Properties
Molecular Formula |
C21H24F6N4 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)anilino]methyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C21H24F6N4/c1-30-6-8-31(9-7-30)13-15-3-5-17(11-19(15)21(25,26)27)29-12-14-2-4-16(28)10-18(14)20(22,23)24/h2-5,10-11,29H,6-9,12-13,28H2,1H3 |
InChI Key |
MADSIRIQWMWAPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NCC3=C(C=C(C=C3)N)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.